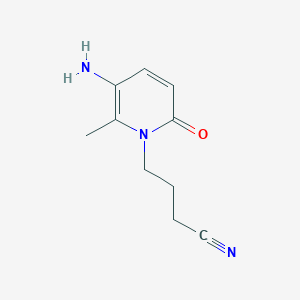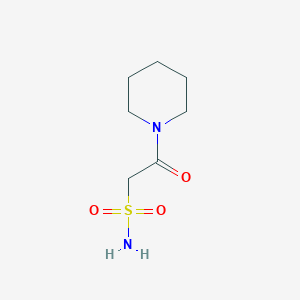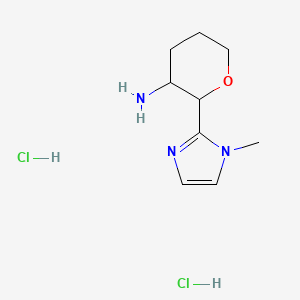
4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a methyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile typically involves the reaction of 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with appropriate reagents under controlled conditions . One common method involves the Mannich reaction, where the pyridine derivative reacts with formaldehyde and primary amines to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Mannich reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects, such as anticorrosion properties and herbicide antidote activity .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Shares a similar pyridine core but with different substituents.
1,3,5-Triazine Derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit similar biological activities.
Uniqueness
4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as an anticorrosion agent and herbicide antidote highlights its versatility and potential for diverse applications .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(3-amino-2-methyl-6-oxopyridin-1-yl)butanenitrile |
InChI |
InChI=1S/C10H13N3O/c1-8-9(12)4-5-10(14)13(8)7-3-2-6-11/h4-5H,2-3,7,12H2,1H3 |
InChI Key |
QFFANUXIWNIUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CCCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13255218.png)
![([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B13255219.png)

![2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13255233.png)


![1-Azabicyclo[3.2.1]octane-4-thiol](/img/structure/B13255247.png)
![Diethyl({2-[(1-methoxypropan-2-YL)amino]ethyl})amine](/img/structure/B13255248.png)


![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B13255281.png)



